1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine
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Overview
Description
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine is a compound with a unique bicyclic structure. It is characterized by a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability. This compound is of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-yl derivatives with methylamine. One common method is the reductive amination of bicyclo[2.2.1]hept-5-en-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl derivatives: These compounds share the same bicyclic framework and exhibit similar chemical properties.
N-methylmethanamine derivatives: Compounds with the N-methylmethanamine group also show comparable reactivity and applications.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine is unique due to the combination of the bicyclic structure and the N-methylmethanamine group. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C9H15N |
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Molecular Weight |
137.22 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-N-methylmethanamine |
InChI |
InChI=1S/C9H15N/c1-10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3 |
InChI Key |
KTMFYBLGBSIGPO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2CC1C=C2 |
Origin of Product |
United States |
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